molecular formula C11H8N2O B098436 di-2-Pyridyl ketone CAS No. 19437-26-4

di-2-Pyridyl ketone

Cat. No. B098436
CAS RN: 19437-26-4
M. Wt: 184.19 g/mol
InChI Key: QPOWUYJWCJRLEE-UHFFFAOYSA-N
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Description

Di-2-pyridyl ketone is a versatile ligand that has been extensively studied in coordination chemistry. It is known for its ability to stabilize a variety of metal complexes, including those of manganese, cobalt, nickel, copper, and iron. The ligand can adopt multiple coordination modes, which contributes to the structural diversity of the resulting complexes. These modes include the doubly and singly deprotonated forms of the gem-diol form, as well as the monoanion of the hemiacetal form . The ligand's coordination chemistry is not only aesthetically pleasing but also functionally significant, as it can influence the magnetic properties of the complexes it forms .

Synthesis Analysis

The synthesis of di-2-pyridyl ketone complexes often involves the reaction of the ligand with various metal salts in the presence of catalytic bases or additional inorganic anions. For instance, the reaction of di-2-pyridyl ketone with nickel acetate and azide in the presence of potassium tert-butylate leads to the formation of a high-spin heterometallic Ni12K4 cluster . Similarly, the use of di-2-pyridyl ketone oxime with nickel(II) acetate results in the formation of clusters with varying nuclearities . The ligand has also been used in manganese carboxylate chemistry, leading to the formation of mononuclear, dinuclear, and tetranuclear complexes . In iron(III) chemistry, the ligand has been employed to yield both cationic and anionic clusters .

Molecular Structure Analysis

The molecular structures of di-2-pyridyl ketone complexes are diverse and can range from simple mononuclear complexes to large polynuclear clusters. For example, the ligand stabilizes polynuclear manganese, cobalt, nickel, and copper carboxylate complexes with nuclearities varying from four to fourteen . The ligand's ability to adopt various coordination modes allows for the formation of aesthetically pleasing structures such as "flywheel" Cu12 clusters and Co9 and Ni9 complexes with unique topologies . The structural diversity is further exemplified by the largest [Ni(mu(1,1)-N3)]6 circles observed in a Ni12K4 cluster .

Chemical Reactions Analysis

Di-2-pyridyl ketone is not only a structural ligand but also participates in chemical reactions within the coordination sphere of metal complexes. For instance, an in situ cyanomethylation of the ketone has been observed during the formation of a Ni12K4 cluster . Additionally, the ligand can undergo in situ transformation to yield coordination dianions of the gem-diol derivative, as seen in manganese carboxylate chemistry . The ligand's reactivity can be harnessed to modify the magnetic properties of clusters by substituting bridging ligands, such as replacing hydroxo bridges with azido ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of di-2-pyridyl ketone complexes are closely related to their molecular structures. The ligand's coordination modes and the resulting geometries of the metal centers significantly affect the magnetic properties of the complexes. For example, the magnetic study of a heptanuclear nickel(II) complex reveals an S = 3 ground state , while variable-temperature magnetic susceptibility studies of tetranuclear manganese complexes indicate weak antiferromagnetic exchange interactions . The ligand's influence on the magnetic properties is also evident in iron(III) chemistry, where antiferromagnetic exchange interactions have been observed in both cationic and anionic clusters .

Scientific Research Applications

Synthesis and Structure of Metal Clusters

  • Di-2-pyridyl ketone has been utilized in the synthesis of high-nuclearity nickel(II) clusters, demonstrating its potential in creating compounds with complex magnetic properties. This includes Ni4, Ni5, and Ni7 clusters with a study on a heptanuclear nickel(II) complex revealing an S = 3 ground state (Stamatatos et al., 2007).

Coordination and Structural Diversity

  • The compound is involved in the structural chemistry of polynuclear manganese, cobalt, nickel, and copper carboxylate complexes. Its various forms contribute to the structural diversity of these complexes, leading to clusters varying from four to fourteen nuclearities (Papaefstathiou & Perlepes, 2002).

Protonation Effects and Structural Changes

  • Research has shown that di-2-pyridyl ketone exhibits significant structural differences upon single and double protonation, with changes in the planarity of pyridine rings and formation of complex hydrogen-bond networks (Bock et al., 1998).

Magnetic Properties in Metal Chemistry

  • In metal chemistry, di-2-pyridyl ketone has been used to obtain high-spin molecules by substituting hydroxo bridges with azido ligands in polynuclear nickel(II) clusters, significantly altering their spin ground states (Papaefstathiou et al., 2001).

Formation of Lanthanide(III) Complexes

  • The compound has been employed in lanthanide(III) chemistry, leading to unique ligand transformations and the creation of dinuclear complexes with notable properties (Anastasiadis et al., 2013).

Application in Analytical Chemistry

  • Di-2-pyridyl ketone azine has been synthesized and used in the spectrophotometric determination of trace amounts of iron, highlighting its potential in analytical chemistry (Valcárcel et al., 1975).

Versatility in Copper Chemistry

  • It's used in copper chemistry to create diverse complexes, ranging from binuclear to hexanuclear structures, demonstrating its versatility in forming metal clusters with different nuclearities (Afrati et al., 2007).

Safety And Hazards

Di-2-Pyridyl ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

dipyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173068
Record name Bis(2-pyridyl) ketone
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-2-Pyridyl ketone

CAS RN

19437-26-4
Record name 2-Pyridyl ketone
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Record name Bis(2-pyridyl) ketone
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Record name 19437-26-4
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Record name Bis(2-pyridyl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,630
Citations
A Basu, TG Kasar, NY Sapre - Inorganic Chemistry, 1988 - ACS Publications
… In this paper, the synthesis and spectral and electrochemical properties of di-2-pyridyl ketone … Di-2-pyridyl ketone being a stronger ir acceptor ligand than bpy induces a red shift (40 nm) …
Number of citations: 67 pubs.acs.org
M Bakir, O Green, WH Mulder - Journal of Molecular Structure, 2008 - Elsevier
… di-2-pyridyl ketone (dpk) derivatives (see Scheme 1) and described the synthesis and characterization of a series of compounds of di-2-pyridyl ketone … on di-2-pyridyl ketone hydrazones …
Number of citations: 61 www.sciencedirect.com
NC Yumata, G Habarurema, J Mukiza, TIA Gerber… - Polyhedron, 2013 - Elsevier
… In this account the study of the reactions of di-2-pyridyl ketone (dpk), 2-benzoylpyridine (zpy), and also 2-hydroxybenzophenone (Hbp), with the [ReO] 3+ and [Re(CO) 3 ] + moieties are …
Number of citations: 57 www.sciencedirect.com
TC Stamatatos, CG Efthymiou… - European Journal of …, 2009 - Wiley Online Library
… Cu complexes stabilized by various forms of di-2-pyridyl ketone, prepared before 2001, were … chemistry of ligands based on di-2-pyridyl ketone with magnetic relevance have recently …
GS Papaefstathiou, SP Perlepes - Comments on Inorganic …, 2002 - Taylor & Francis
… We believe that the area of molecular clusters based on the anionic forms of di-2-pyridyl ketone is still at the beginning. The reactions of other 3dmetals (especially vanadium, chromium, …
Number of citations: 182 www.tandfonline.com
MC Feller, R Robson - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… All the complexes of di-2-pyridyl ketone (DPK) described appear to involve N,N-chelation of … Di-2-pyridyl ketone (DPK), when bound by the two N-atoms to an appropriate metal ion or …
Number of citations: 72 www.publish.csiro.au
ML Tong, SL Zheng, JX Shi, YX Tong, HK Lee… - Journal of the …, 2002 - pubs.rsc.org
Six cubane-type complexes comprising similar [M4O4]n+ cores [M = Mn(II), Co(II), Ni(II), Zn(II) or Cd(II)] synthesised in a facile route utilizing the gem-diol form of di-2-pyridyl ketone as a …
Number of citations: 68 pubs.rsc.org
JD Ortego, DD Waters, CS Steele - Journal of Inorganic and Nuclear …, 1974 - Elsevier
… with the ligand di-2-pyridyl ketone [abbreviated dpk, see (I) below] have been reported for Cu2+ [1], Mn 2+, Fe 2+, Co 2+, Ni2+ [2,3] and U4÷[4]. Di-2-pyridyl ketone may function as a …
Number of citations: 33 www.sciencedirect.com
LHSÁ Terra, MC da Cunha Areias, I Gaubeur… - Spectroscopy …, 1999 - Taylor & Francis
… A new analytical method using the reagent di-2-pyridyl ketone benzoylhydrazone (DPKBH) as a colorimetric chelating agent for the spectrophotometric determination of Ni(l1) in natural …
Number of citations: 77 www.tandfonline.com
SO Sommerer, BL Westcott, AJ Jircitano… - Inorganica chimica …, 1995 - Elsevier
… Our interest in the molecule di-2-pyridyl ketone oxime (dpk-o), Fig. 1, stems from its structural relationship to the ligand di-2-pyridyl ketone (dpk) and its potential as a bi- or tridentate di-2-…
Number of citations: 28 www.sciencedirect.com

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